

Comparative Guide: NMR Profiling of 1-(4-Bromophenyl)cyclohexanol

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Compound of Interest

Compound Name: 1-(4-Bromophenyl)cyclohexanol

CAS No.: 19920-80-0

Cat. No.: B3028393

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Executive Summary

1-(4-Bromophenyl)cyclohexanol (CAS: 19920-80-0) is a tertiary alcohol intermediate frequently utilized in the synthesis of antihistamines (e.g., desloratadine precursors) and selective estrogen receptor modulators (SERMs).[1]

This guide provides a comparative spectral analysis, contrasting the target molecule against its non-halogenated analog, 1-phenylcyclohexanol. By isolating the substituent effects of the bromine atom, researchers can definitively assign quaternary carbons and distinguish between the aromatic and aliphatic regions—a common challenge in this class of compounds.

Key Spectral Feature: The "Heavy Atom Effect" of bromine results in a significant upfield shift of the ipso-carbon (C4'), often shielding it to ~120–122 ppm, distinct from typical aromatic signals.

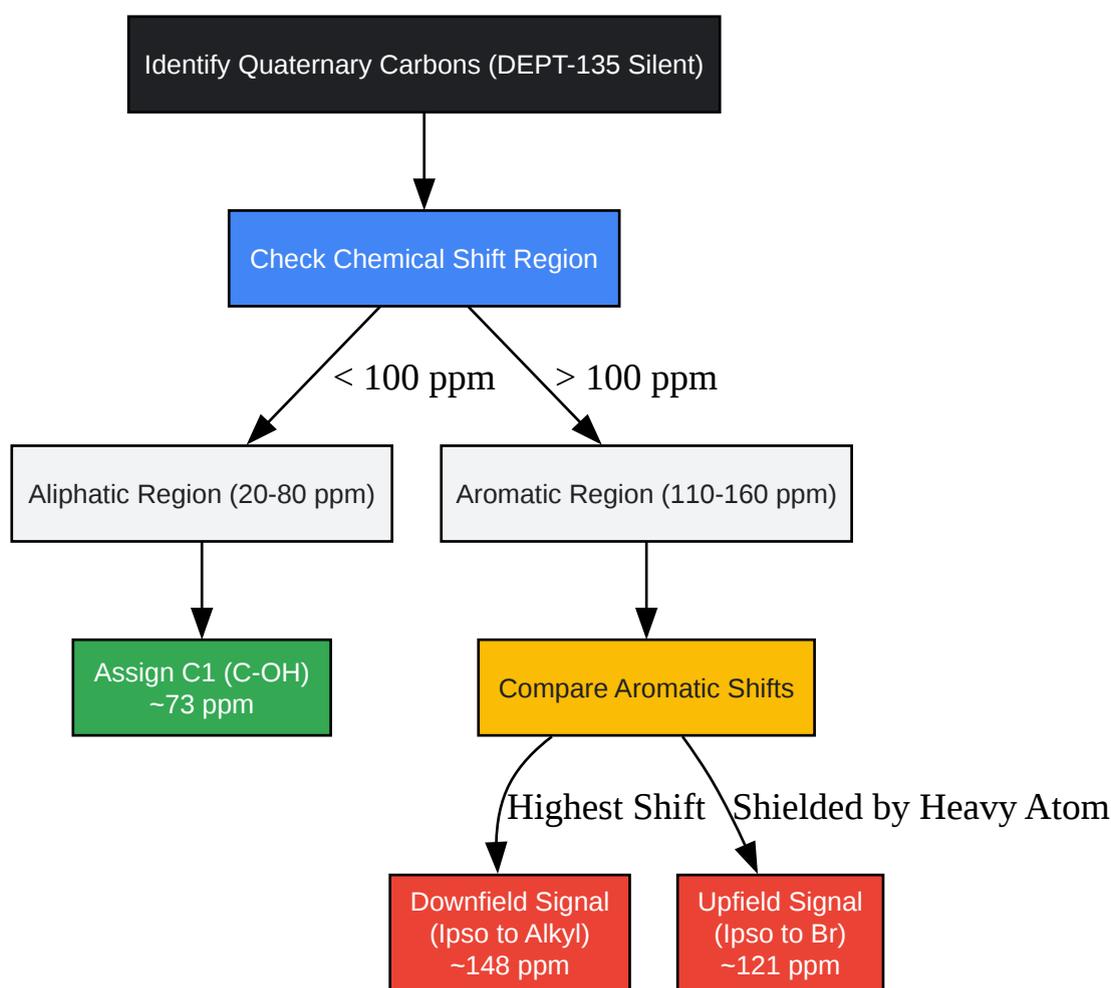
Structural Assignment Strategy

Accurate assignment requires distinguishing between three distinct quaternary carbon environments. The logic follows a self-validating hierarchy:

- Aliphatic Quaternary (C1): The only quaternary carbon in the aliphatic region (~70–75 ppm), deshielded by the hydroxyl group.

- Aromatic Ipso-Alkyl (C1'): The point of attachment to the cyclohexane ring.[1] Deshielded by the alkyl group (~145–150 ppm).[1]
- Aromatic Ipso-Bromo (C4'): The carbon bonded to bromine.[1] Shielded by the diamagnetic effect of the large bromine electron cloud (~120–122 ppm).

Assignment Logic Flowchart



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Figure 1: Decision tree for assigning critical quaternary carbons in **1-(4-Bromophenyl)cyclohexanol**.

Comparative Data Analysis

The following data compares the predicted chemical shifts of the target molecule with experimental literature values for its parent compound, 1-phenylcyclohexanol. This comparison isolates the Substituent Chemical Shift (SCS) of the bromine atom.

Table 1: NMR Chemical Shift Comparison ()

Carbon Position	Type	1-Phenylcyclohexanol (Ref)	1-(4-Bromophenyl)cyclohexanol (Target)	Shift Difference ()
C1 (Cyclohexyl)	-OH	73.2 ppm	~73.0 ppm	-0.2 (Negligible)
C2 / C6		37.5 ppm	~37.4 ppm	-0.1
C3 / C5		22.4 ppm	~22.2 ppm	-0.2
C4		25.8 ppm	~25.6 ppm	-0.2
C1' (Ipso-Alkyl)	-Ar	149.5 ppm	~148.5 ppm	-1.0 (Inductive)
C2' / C6'	-Ar	125.1 ppm	~127.0 ppm	+1.9 (Ortho to Alkyl)
C3' / C5'	-Ar	128.2 ppm	~131.4 ppm	+3.2 (Ortho to Br)
C4' (Ipso-H/Br)	/	126.8 ppm	~121.0 ppm	-5.8 (Heavy Atom Effect)

“

Note: The most diagnostic change is at C4', which shifts upfield despite bromine being electronegative. This "Heavy Atom Effect" is characteristic of aryl bromides and iodides.[1]

Experimental Protocols

For researchers synthesizing this standard for NMR validation, the Grignard addition is the most robust route.

Synthesis Workflow: Grignard Addition

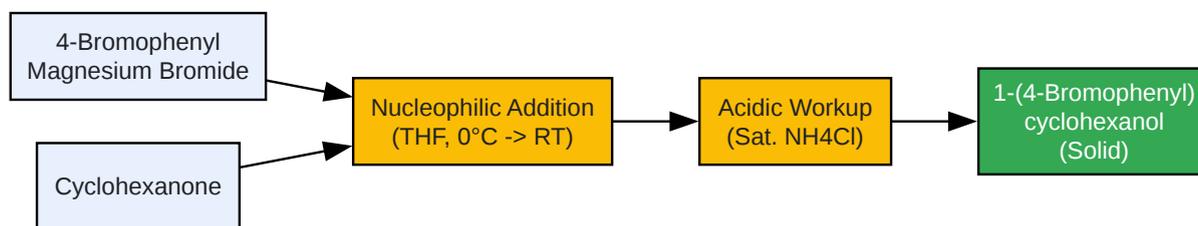
Reaction: 4-Bromophenylmagnesium bromide + Cyclohexanone

Product.[\[1\]](#)

Protocol:

- Reagent Preparation: Flame-dry a 100 mL 3-neck flask under .
- Grignard Generation: Add 4-bromo-iodobenzene (1.0 eq) to turnings in dry THF. Note: Using 1,4-dibromobenzene requires careful mono-lithiation at -78°C to avoid polymerization; the Grignard exchange with *i*PrMgCl is preferred for precision.
 - Alternative: Use commercially available 4-Bromophenylmagnesium bromide (0.5 M in THF).[\[1\]](#)
- Addition: Cool Grignard solution to 0°C. Add Cyclohexanone (0.9 eq) dropwise over 30 mins.
- Quench: Stir for 2 hours at RT. Quench with saturated [. \[1\]](#)
- Workup: Extract with EtOAc, wash with brine, dry over .
- Purification: Recrystallize from Hexane/EtOAc (10:1) to yield white crystals (mp: 94-98°C).[\[1\]](#)

Experimental Visualization



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Figure 2: Synthesis pathway via Grignard addition.[1]

References

- Pretsch, E., et al. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009.[1] (Standard reference for substituent chemical shifts).
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Sources

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- 2. epfl.ch [epfl.ch]
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